molecular formula C15H19NO B1522683 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde CAS No. 1242823-56-8

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde

Cat. No. B1522683
CAS RN: 1242823-56-8
M. Wt: 229.32 g/mol
InChI Key: JGEOKZXKUZEPQD-UHFFFAOYSA-N
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Description

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C15H19NO . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . It consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The compound is substituted with methyl groups at the 1, 2, 2, 4, and 7 positions, and a carbaldehyde group at the 6 position .


Chemical Reactions Analysis

The photoinduced Markovnikov addition of methanol to the double bond of a related compound, 2,2,4,6-tetramethyl-1,2-dihydroquinoline, has been studied . The reaction was observed to proceed via the formation of two transients in neutral solutions, with lifetimes on the millisecond timescale . The first reaction is proposed to be a proton transfer, while the second reaction is proposed to be the nucleophilic addition of the solvent to a carbocation .

Scientific Research Applications

Synthesis and Characterization

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde and its analogs have been a subject of interest due to their unique chemical properties. Research has focused on synthesizing various quinoline derivatives and studying their structural and chemical characteristics. For example, Hamama et al. (2018) reviewed the recent advances in the chemistry of related quinoline analogs, covering their synthesis and the biological evaluation of these compounds (Hamama et al., 2018). Additionally, Song Li-qian (2014) investigated the synthetic technology of similar compounds, highlighting their potential for industrial production due to the simplicity and high yield of the synthesis process (Song Li-qian, 2014).

Biological Activity

Studies have also explored the biological activities of these compounds, particularly their potential in cancer treatment. For instance, Ramachandran et al. (2020) synthesized novel copper(II) complexes of related quinoline derivatives, which exhibited significant cytotoxicity against human tumor cells and the ability to circumvent cisplatin resistance (Ramachandran et al., 2020). In a similar vein, mixed ligand palladium(II) complexes of analogous quinoline derivatives were synthesized by Ramachandran et al. (2012), which demonstrated significant biological properties including interactions with DNA and strong antioxidant activity (E. Ramachandran et al., 2012).

Catalytic Applications

Quinoline derivatives have shown promise in catalysis as well. For instance, Selvamurugan et al. (2017) and (2016) synthesized ruthenium(II) complexes using related quinoline derivatives, which were found to be effective catalysts for amidation of alcohols with amines (Selvamurugan et al., 2017) (Sellappan Selvamurugan et al., 2016).

Antibacterial and Antioxidant Activities

Additionally, there has been research on the antibacterial and antioxidant properties of quinoline derivatives. Zeleke et al. (2020) synthesized various quinoline derivatives and evaluated their antibacterial and antioxidant activities, finding that many of the compounds showed potent activity against bacterial strains and moderate antioxidant activity (Zeleke et al., 2020).

Additional Chemical Reactions

Other studies have focused on the diverse chemical reactions involving quinoline derivatives. For example, Zhu and Seidel (2017) investigated redox-neutral annulations of amines with quinoline derivatives, highlighting their dual C–H bond functionalization properties (Zhengbo Zhu & D. Seidel, 2017).

properties

IUPAC Name

1,2,2,4,7-pentamethylquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-10-6-14-13(7-12(10)9-17)11(2)8-15(3,4)16(14)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEOKZXKUZEPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)C(=CC(N2C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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